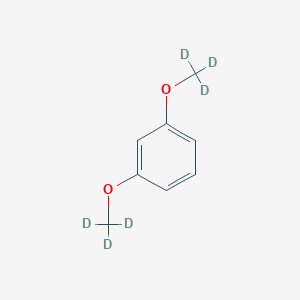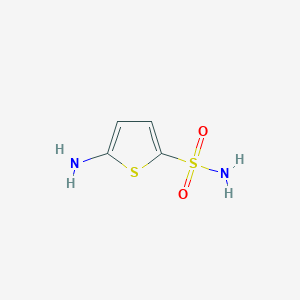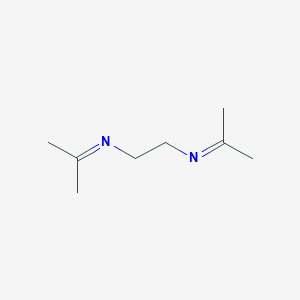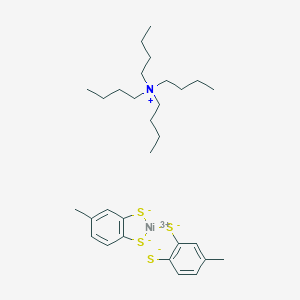
1,3-Dimethoxy-D6-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-D6-benzene: is an organic compound with the molecular formula C8D6O2 . It is a derivative of benzene where the hydrogen atoms are replaced by deuterium (D), and the benzene ring is substituted with two methoxy groups (-OCH3) at the 1 and 3 positions. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-D6-benzene can be synthesized through the methylation of resorcinol (1,3-dihydroxybenzene) using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves the same methylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-D6-benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1,3-dimethoxybenzenequinone.
Reduction: Formation of 1,3-dimethoxycyclohexane.
Substitution: Formation of 1,3-dimethoxy-4-bromobenzene or 1,3-dimethoxy-4-nitrobenzene
Scientific Research Applications
1,3-Dimethoxy-D6-benzene is used in various scientific research applications, including:
Chemistry: As a deuterated solvent and a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-D6-benzene involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in tracing studies and drug development .
Comparison with Similar Compounds
- 1,2-Dimethoxybenzene (Veratrole)
- 1,4-Dimethoxybenzene
Comparison: 1,3-Dimethoxy-D6-benzene is unique due to the position of the methoxy groups and the presence of deuterium atoms. Compared to its isomers, it exhibits different reactivity and physical properties. For example, 1,2-dimethoxybenzene has methoxy groups at adjacent positions, leading to different steric and electronic effects. Similarly, 1,4-dimethoxybenzene has methoxy groups at opposite positions, resulting in distinct chemical behavior .
Properties
IUPAC Name |
1,3-bis(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC=C1)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)









